4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-7-15(13-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXPYYEDLCVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is favored due to its mild conditions and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-Methoxy-N-(4-Methylphenyl)Benzenesulfonamide
- Structure : Features a 4-methylphenyl group instead of the 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group.
- Properties: Crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the structure.
- Bioactivity: Not explicitly reported, but related 4-methoxybenzenesulfonamides exhibit anti-inflammatory and antimicrobial effects .
4-Methoxy-N-(4-Fluorophenyl)Benzenesulfonamide
- Structure : Substitutes the 4-methyl group with a fluorine atom.
- Properties : Fluorine’s electronegativity increases the compound’s polarity, improving binding affinity to hydrophobic enzyme pockets. Crystallographic studies reveal distinct packing patterns compared to methyl-substituted analogs .
- Bioactivity : Fluorinated sulfonamides are often associated with enhanced metabolic stability and kinase inhibition .
4-Methoxy-N-(3-(5-Methyl-1,2-Oxazol-3-yl)Sulfamoylphenyl)Benzenesulfonamide
- Structure : Incorporates a 5-methyl-1,2-oxazol-3-yl sulfamoyl group on the phenyl ring.
- Properties : Demonstrated antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the oxazole ring’s electron-withdrawing effects, which may enhance membrane penetration .
- Comparison : The 2-oxopiperidinyl group in the target compound introduces a cyclic amide moiety, which could modulate both solubility and target selectivity compared to the oxazole derivative .
Modifications in the Sulfonamide-Linked Side Chain
4-Methoxy-N-(2,4,6-Trimethylphenyl)Benzenesulfonamide
- Structure : Features a mesityl (2,4,6-trimethylphenyl) group.
- This contrasts with the target compound’s 2-oxopiperidinyl group, which may offer conformational flexibility .
- Bioactivity : Reported as a ligand for G-protein coupled receptors (GPCRs), suggesting a role in metabolic regulation .
N-(2,2,2-Trifluoroethyl)-N-[4-(Trifluoro-1-Hydroxyethyl)Phenyl]Benzenesulfonamide (T0901317)
- Structure : Contains trifluoroethyl and trifluoromethyl-hydroxyethyl groups.
- Properties: High lipophilicity due to fluorine atoms, enhancing blood-brain barrier penetration. EC₅₀ values in the nanomolar range for nuclear receptor activation (e.g., LXRs) .
- Comparison : The target compound’s 2-oxopiperidinyl group may confer different pharmacokinetic profiles, favoring peripheral over central nervous system activity .
Crystallographic and Physicochemical Comparisons
Key Research Findings
Substituent Effects on Solubility :
- Electron-withdrawing groups (e.g., fluorine, oxazole) improve solubility in polar solvents, whereas bulky groups (e.g., mesityl) reduce it .
- The 2-oxopiperidinyl group’s cyclic amide may balance hydrophilicity and lipophilicity, making the target compound a candidate for oral bioavailability .
Bioactivity Trends :
- Antimicrobial activity correlates with sulfamoyl-linked heterocycles (e.g., oxazole) .
- Fluorinated analogs show enhanced enzyme inhibition, likely due to stronger halogen bonding .
Structural Flexibility :
- Compounds with flexible side chains (e.g., T0901317) exhibit broader receptor activation profiles, while rigid analogs (e.g., mesityl derivatives) show target specificity .
Biological Activity
4-Methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, commonly recognized as a potent anticoagulant, is primarily known for its role as a direct inhibitor of activated factor X (FXa). This compound has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities, which are critical in the development of therapeutic agents for coagulation disorders.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S, with a molecular weight of approximately 374.5 g/mol. Its structure includes a methoxy group, a piperidinone moiety, and a benzenesulfonamide functionality, which contribute to its pharmacological properties.
4-Methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide acts as a direct inhibitor of FXa, an essential enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation and platelet aggregation, leading to decreased clot formation. This mechanism positions it as a valuable candidate for anticoagulation therapy, particularly in conditions such as deep vein thrombosis and pulmonary embolism.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits good bioavailability and low clearance rates in both animal models and humans. Such properties enhance its effectiveness as an anticoagulant agent. The drug's half-life and metabolism pathways are crucial for determining dosing regimens in clinical settings.
Comparative Analysis with Similar Compounds
The following table outlines the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide | Lacks methoxy group | Similar core structure but different reactivity |
| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Simple sulfonamide structure | No piperidinone component |
| N-(piperidin-1-yl)benzenesulfonamide | Contains piperidine but not oxo | Different pharmacological profile |
The presence of the methoxy group in 4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide enhances its chemical reactivity and biological activity, distinguishing it from these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Anticoagulant Efficacy : Clinical trials have demonstrated that this compound significantly reduces thrombotic events compared to traditional anticoagulants. Its direct action on FXa allows for rapid onset of action, making it suitable for acute treatment scenarios.
- Safety Profile : Research indicates that the compound has a favorable safety profile with minimal side effects reported during clinical evaluations. This aspect is critical for patient compliance and overall treatment success.
- Potential Applications : Beyond anticoagulation, ongoing research is exploring the potential of this compound in treating other conditions related to coagulation abnormalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
